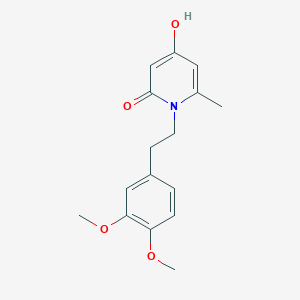

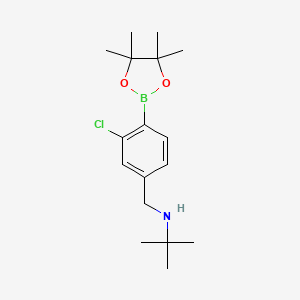

1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3,4-Dimethoxyphenethylamine” is an aromatic ether and is an analogue of dopamine (3,4-dihydroxyphenethylamine), with a substitution of the hydroxy groups with methoxy groups . “3,4-Dimethoxyphenol” is another compound with methoxy substituents at the 3- and 4-positions .

Molecular Structure Analysis

The molecular formula of “3,4-Dimethoxyphenethylamine” is C10H15NO2 , and that of “3,4-Dimethoxyphenol” is C8H10O3 .Physical And Chemical Properties Analysis

The average mass of “3,4-Dimethoxyphenethylamine” is 181.232 Da , and that of “3,4-Dimethoxyphenol” is 154.163 Da .Applications De Recherche Scientifique

Synthesis and Derivative Formation

The scientific research into the chemical compound 1-(3,4-dimethoxyphenethyl)-4-hydroxy-6-methylpyridin-2(1H)-one, and related compounds, focuses primarily on their synthesis and potential applications in various fields such as medicinal chemistry, organic chemistry, and materials science. This compound belongs to a class of chemicals that are often investigated for their biological activities and potential use in drug development.

One study details the methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones, which is a critical step in synthesizing heterocyclic derivatives with potential biological activities. This process involves developing a new method to prepare the corresponding 2,6-dimethoxy derivative, suggesting a mechanism for intramolecular transetherification requiring the simultaneous transfer of a hydrogen and a methyl group (Janin et al., 1999).

Structural Analysis and Molecular Properties

Further research has explored the molecular structures of related compounds to understand their potential applications better. Studies such as the one on N-Aryl-Substituted 3-hydroxypyridin-4-ones reveal insights into their crystal structures and hydrogen-bonded dimeric pairs, which could inform their use in molecular design and pharmaceutical applications (Burgess et al., 1998).

Metalloenzyme Inhibition by Iron Chelators

The design, synthesis, and evaluation of novel 2-substituted 3-hydroxypyridin-4-ones delve into the structure-activity relationship between ligand chemistry and the inhibitory activity of iron-containing metalloenzymes. This research indicates the importance of molecular dimensions and lipophilicity in the effectiveness of these compounds as enzyme inhibitors, highlighting their potential in medicinal chemistry (Liu et al., 2002).

Electrochemical Studies and Applications

Electroreduction studies of compounds like lichexanthone provide insights into their reduction mechanisms, which involve one-electron transfers leading to radical anion formation. These findings could have implications for developing novel electrochemical sensors or catalysts based on similar compounds (Carvalho et al., 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-6-methylpyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-11-8-13(18)10-16(19)17(11)7-6-12-4-5-14(20-2)15(9-12)21-3/h4-5,8-10,18H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOREUHDACLPNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1CCC2=CC(=C(C=C2)OC)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2644014.png)

![N-(2,5-dimethoxyphenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2644015.png)

![2-[[4-[(4-Chlorophenyl)methylamino]quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2644016.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2644017.png)

![3-phenyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide](/img/structure/B2644022.png)

![Tert-butyl 3-[(chlorosulfonyl)methyl]azetidine-1-carboxylate](/img/structure/B2644023.png)

![4-[3-(2-Naphthyl)-3-oxo-1-propenyl]phenyl 2-phenylacetate](/img/structure/B2644024.png)

![Methyl (1S,5R)-6,6-dibromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2644031.png)

![6-(1-Adamantyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinonitrile](/img/structure/B2644034.png)